Cas no 1233196-92-3 (Deferasirox 2-glucuronide)

Deferasirox 2-glucuronide 化学的及び物理的性質
名前と識別子
-
- Deferasirox 2-Glucuronide
- Deferasirox 2-glucuronide
-
- インチ: 1S/C27H23N3O10/c31-17-7-3-1-5-15(17)24-28-23(29-30(24)14-11-9-13(10-12-14)25(35)36)16-6-2-4-8-18(16)39-27-21(34)19(32)20(33)22(40-27)26(37)38/h1-12,19-22,27,31-34H,(H,35,36)(H,37,38)/t19-,20-,21+,22-,27+/m0/s1
- InChIKey: VZBGWWQXUJQLAJ-BMODKXSASA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1=CC=CC=C1C1N=C(C2C=CC=CC=2O)N(C2C=CC(C(=O)O)=CC=2)N=1
Deferasirox 2-glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D295555-2.5mg |
Deferasirox 2-Glucuronide |
1233196-92-3 | 2.5mg |
$896.00 | 2023-05-18 | ||
TRC | D295555-25mg |
Deferasirox 2-Glucuronide |
1233196-92-3 | 25mg |
$ 7600.00 | 2023-09-08 | ||
TRC | D295555-5mg |
Deferasirox 2-Glucuronide |
1233196-92-3 | 5mg |
$1642.00 | 2023-05-18 | ||
TRC | D295555-0.5mg |
Deferasirox 2-Glucuronide |
1233196-92-3 | 0.5mg |
$ 170.00 | 2022-06-05 | ||
TRC | D295555-.5mg |
Deferasirox 2-Glucuronide |
1233196-92-3 | 5mg |
$207.00 | 2023-05-18 |
Deferasirox 2-glucuronide 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Deferasirox 2-glucuronideに関する追加情報
Deferasirox 2-glucuronide: A Comprehensive Overview of Its Chemistry, Biology, and Clinical Applications
Deferasirox 2-glucuronide, a derivative of the well-known chelating agent Deferasirox, has garnered significant attention in the field of pharmacology and medicinal chemistry. With a CAS number of CAS no1233196-92-3, this compound represents a crucial advancement in the management of iron overload disorders. This introduction delves into the chemical structure, biological mechanisms, and clinical applications of Deferasirox 2-glucuronide, emphasizing its role in contemporary therapeutic strategies.
The chemical structure of Deferasirox 2-glucuronide is characterized by its glucuronic acid moiety, which enhances its solubility and bioavailability. This modification is a result of enzymatic conjugation, a process that plays a pivotal role in drug metabolism. The glucuronide conjugate not only improves the pharmacokinetic profile of Deferasirox but also contributes to its efficacy in treating conditions such as thalassemia and hemochromatosis.
In terms of biological activity, Deferasirox 2-glucuronide functions as an iron chelator, binding to free iron ions and facilitating their excretion from the body. This mechanism is particularly important in conditions where excessive iron accumulation can lead to organ damage and complications. Recent studies have highlighted the compound's ability to effectively reduce iron burden in patients with chronic hemolytic anemias, thereby improving their overall prognosis.
The clinical applications of Deferasirox 2-glucuronide have been extensively studied in various clinical trials. These trials have demonstrated its efficacy in reducing serum ferritin levels, a key biomarker of iron overload. Furthermore, the compound has shown promise in preventing iron-related complications such as liver cirrhosis and cardiomyopathy. The latest research indicates that Deferasirox 2-glucuronide may also have potential benefits in managing other conditions associated with iron dysregulation, such as myelodysplastic syndromes (MDS).
The pharmacokinetic properties of Deferasirox 2-glucuronide are another area of interest. Unlike its parent compound, which has a relatively short half-life, the glucuronide derivative exhibits prolonged systemic exposure. This extended duration of action allows for less frequent dosing, improving patient compliance. Additionally, the enhanced solubility of the glucuronide form facilitates easier administration, making it a more convenient option for patients.
The safety profile of Deferasirox 2-glucuronide has been thoroughly evaluated through multiple clinical trials. The most commonly reported adverse effects include gastrointestinal disturbances such as nausea and vomiting. However, these side effects are generally mild to moderate in severity and can be managed with symptomatic treatment. Importantly, no significant long-term toxicities have been observed with the use of this compound.
The development of Deferasirox 2-glucuronide represents a significant advancement in the treatment of iron overload disorders. Its unique chemical structure and favorable pharmacokinetic profile make it an effective therapeutic option for patients with conditions such as thalassemia major and secondary hemochromatosis. As research continues to uncover new applications for this compound, it is likely that its role in managing iron-related diseases will expand further.
In conclusion, Deferasirox 2-glucuronide, with its CAS number CAS no1233196-92-3, is a promising therapeutic agent that offers significant benefits over traditional treatments for iron overload disorders. Its ability to effectively chelate free iron ions while maintaining a favorable safety profile makes it an invaluable tool in modern medicine. As our understanding of iron metabolism continues to evolve, it is anticipated that Deferasirox 2-glucuronide will play an increasingly important role in the management of these challenging conditions.
1233196-92-3 (Deferasirox 2-glucuronide) 関連製品
- 84176-68-1(3-(dimethylamino)propyl(2-methoxyethyl)amine)
- 2227751-02-0((1R)-1-(3-methyloxetan-3-yl)ethan-1-ol)
- 138-07-8(3-Aminohydantoic Acid)
- 2172071-19-9(4-bromo-2,6-difluorobenzene-1-sulfonyl fluoride)
- 1207448-16-5(1-hydroxyisoquinoline-7-boronic acid pinacal ester)
- 1351621-35-6(N-5-(thiophene-2-sulfonyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylfuran-2-carboxamide)
- 1806791-79-6(2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-acetonitrile)
- 249291-09-6(2-(3-Chlorophenyl)phenol)
- 857493-92-6(methyl 5-methyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate)
- 75239-14-4(ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)




